2,6-Dimethylbenzaldehyde

Beschreibung

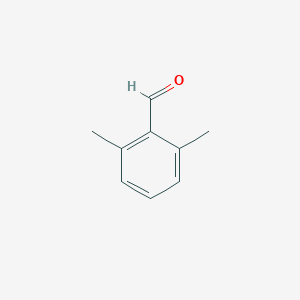

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQBWSZHCKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342693 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-56-4 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Dimethylbenzaldehyde from Xylene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for producing 2,6-dimethylbenzaldehyde, a valuable aromatic aldehyde intermediate in the synthesis of various fine chemicals and pharmaceuticals. The document provides a comparative overview of key methodologies, detailed experimental protocols, and quantitative data to support research and development efforts.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical, chemical, and spectroscopic properties of the target compound is presented below for easy reference.

| Property | Value |

| CAS Number | 1123-56-4[1][2] |

| Molecular Formula | C₉H₁₀O[2] |

| Molecular Weight | 134.18 g/mol |

| Appearance | White to yellow low melting solid[1] |

| Melting Point | 27-30 °C[1] |

| Boiling Point | 230 °C at 760 mmHg |

| Solubility | Slightly soluble in water.[1] Soluble in organic solvents. |

| ¹H NMR Spectrum | Available online. |

| Mass Spectrum (EI) | Major peaks (m/z): 134, 133, 105.[2] |

Synthetic Routes from Xylene Derivatives

The synthesis of this compound can be primarily achieved through two main strategies starting from xylene or its derivatives: the formylation of m-xylene (B151644) and the selective oxidation of 1,2,3-trimethylbenzene (B126466).

Formylation of m-Xylene via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] In this case, m-xylene (1,3-dimethylbenzene) can be formylated to produce a mixture of dimethylbenzaldehyde isomers. While the reaction typically favors formylation at the less sterically hindered para-position to yield 2,4-dimethylbenzaldehyde, ortho-formylation to produce this compound can also occur.

Caption: Vilsmeier-Haack reaction for the formylation of m-xylene.

This protocol is adapted from general Vilsmeier-Haack reaction procedures and may require optimization for the specific synthesis of this compound.[4]

Materials:

-

m-Xylene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium acetate (B1210297) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Formylation: Dissolve m-xylene (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Slowly add the m-xylene solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate. Neutralize the solution with a saturated aqueous solution of sodium acetate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product, a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate this compound.

| Parameter | Value |

| Reactant Ratio | m-Xylene:DMF:POCl₃ = 1:1.5:1.2 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Expected Yield | Variable (Isomer mixture) |

Selective Oxidation of 1,2,3-Trimethylbenzene

The selective oxidation of one of the methyl groups of 1,2,3-trimethylbenzene (hemimellitene) presents a more direct route to this compound. This transformation requires a careful choice of oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding carboxylic acid or oxidation of the other methyl groups.

References

- 1. This compound | 1123-56-4 [chemicalbook.com]

- 2. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethylbenzaldehyde (CAS No. 1123-56-4). The information herein is intended to support research and development activities by providing key data on its physical characteristics, spectroscopic profile, and standardized protocols for its analysis.

Core Physicochemical Data

This compound is an aromatic aldehyde, notable for the steric hindrance provided by the two methyl groups ortho to the aldehyde functionality. This structure influences its physical properties and chemical reactivity. It typically appears as a white to yellow low-melting solid or a colorless to yellow liquid.[1]

Quantitative Properties Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1][2][3] |

| Molecular Weight | 134.18 g/mol | [1][4] |

| Melting Point | 27-30 °C | [2][5][6] |

| Boiling Point | 226-230 °C | [1][2][7] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Refractive Index (n20/D) | 1.548 | [1][2][7] |

| Flash Point | 27 °C to 96 °C | [1][2] |

| Vapor Pressure | 0.122 mmHg at 25 °C | [1][6] |

| Water Solubility | Slightly soluble | [1][2][5] |

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Structural and Spectroscopic Profile

The identity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule, showing characteristic signals for the aldehyde proton, aromatic protons, and the two methyl groups.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A strong absorption band characteristic of the C=O carbonyl stretch of the aldehyde is a key feature.[9]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[10][11] The mass spectrum typically shows a prominent molecular ion peak [M]⁺.[10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and spectroscopic properties of this compound are outlined below. These are generalized standard procedures adaptable for this specific compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[1][12]

-

Sample Preparation: Finely powder a small amount of solid this compound. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[7]

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level.[12]

-

Digital Apparatus: Place the prepared capillary tube into the heating block of the apparatus.[1]

-

-

Heating: Heat the apparatus gently. Near the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[12]

-

Measurement: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[1]

Protocol 2: Solubility Determination in Water

This qualitative protocol determines the solubility of this compound in water.

-

Preparation: In a small test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions.[9]

-

Observation: After each addition, shake the test tube vigorously for 30 seconds.[9]

-

Classification: Observe if the compound dissolves completely. Based on the results, classify the solubility. For this compound, it is expected to be "slightly soluble," meaning a small portion may dissolve but the majority will remain as a separate phase.[2][5]

Protocol 3: FT-IR Spectrum Acquisition (Thin Solid Film Method)

This protocol is suitable for low-melting point solids like this compound.

-

Sample Preparation: Place a small amount (approx. 50 mg) of this compound into a vial and add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to dissolve it completely.[5]

-

Film Casting: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (KBr or NaCl).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[5]

-

Background Collection: Place a clean, empty salt plate in the FT-IR spectrometer and run a background scan.

-

Sample Analysis: Replace the background plate with the sample-coated plate in the instrument's sample holder. Acquire the FT-IR spectrum.[13] The resulting spectrum should be processed to identify characteristic peaks, such as the C=O stretch for the aldehyde.

Protocol 4: ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a proton NMR spectrum.

-

Sample Preparation: Dissolve 10-50 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[2][14]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in a pipette.[2][14] The final liquid depth should be around 6 cm.[14]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument will then be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize magnetic field homogeneity.[15]

-

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.[14]

-

Processing: Process the spectrum by phasing, baseline correcting, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[14]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Relationship between molecular structure and key properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. How To [chem.rochester.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. chemconnections.org [chemconnections.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 2,6-Dimethylbenzaldehyde (CAS: 1123-56-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzaldehyde, with the CAS number 1123-56-4, is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its structure, characterized by a benzaldehyde (B42025) core with two methyl groups positioned ortho to the formyl group, presents unique steric and electronic properties that influence its reactivity. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, spectroscopic profile, safety data, and its emerging relevance in biomedical research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or low-melting solid with a characteristic sweet, floral odor.[1] It is slightly soluble in water but readily soluble in common organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1123-56-4 | [3] |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Melting Point | 27-30 °C | [2] |

| Boiling Point | 230 °C | [2] |

| Density | ~1.003 g/cm³ (predicted) | |

| Solubility in Water | Slightly soluble | [2] |

| InChI | InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | [3] |

| SMILES | CC1=C(C=O)C=CC=C1C | [3] |

Synthesis

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale.

Oxidation of 2,6-Dimethylbenzyl Alcohol

A common and straightforward method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 2,6-dimethylbenzyl alcohol. Various oxidizing agents can be employed for this transformation. A detailed protocol for a similar oxidation using pyridinium (B92312) chlorochromate (PCC) is provided below as a representative example.

Experimental Protocol: Oxidation of a Benzyl (B1604629) Alcohol using PCC

-

Materials: 2,6-Dimethylbenzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Silica (B1680970) gel.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylbenzyl alcohol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Sommelet Reaction

The Sommelet reaction provides an alternative route to aromatic aldehydes from the corresponding benzyl halides.[4][5] This reaction involves the treatment of a benzyl halide with hexamine, followed by hydrolysis to yield the aldehyde.[4][5]

Workflow for the Sommelet Reaction

Caption: General workflow of the Sommelet reaction for aldehyde synthesis.

Chemical Reactivity and Key Reactions

The formyl group of this compound is the primary site of its reactivity, undergoing nucleophilic addition and condensation reactions typical of aldehydes. However, the presence of two ortho-methyl groups introduces significant steric hindrance, which can influence reaction rates and, in some cases, necessitate modified reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base.[6] This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate (B8463686) [7]

-

Materials: this compound, Ethyl cyanoacetate, Piperidine (B6355638) (catalyst), Ethanol (solvent).

-

Procedure:

-

In a round-bottom flask, dissolve this compound and ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If not, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

-

Workflow for Knoevenagel Condensation

Caption: General workflow for the Knoevenagel condensation reaction.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[8] The steric hindrance around the carbonyl group of this compound may require more forcing conditions or the use of more reactive ylides.

Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde [8]

-

Materials: Benzyltriphenylphosphonium (B107652) chloride, a strong base (e.g., n-butyllithium or sodium hydride), this compound, Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension in an ice bath and add the strong base dropwise. Stir the mixture until the characteristic color of the ylide appears.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, containing the desired alkene and triphenylphosphine (B44618) oxide, is purified by column chromatography on silica gel.

-

Workflow for the Wittig Reaction

Caption: General workflow of the Wittig reaction for alkene synthesis.

Spectroscopic Profile

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aldehyde Proton (-CHO): Singlet, ~10.5 ppm. Aromatic Protons: Multiplet, ~7.0-7.4 ppm. Methyl Protons (-CH₃): Singlet, ~2.6 ppm.[7][9] |

| ¹³C NMR | Carbonyl Carbon (C=O): ~193 ppm. Aromatic Carbons: ~128-140 ppm. Methyl Carbons (-CH₃): ~20 ppm.[3] |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption around 1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands (Fermi doublet) around 2730 and 2820 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. Aliphatic C-H Stretch: Below 3000 cm⁻¹.[3] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 134. Major Fragments: m/z = 133 ([M-H]⁺), 105 ([M-CHO]⁺).[3] |

Note: Chemical shifts (ppm) are approximate and may vary depending on the solvent and instrument.

Biological Activity and Relevance in Drug Development

While research on this compound itself is limited, the broader class of benzaldehydes has garnered interest for its potential therapeutic applications, particularly in oncology. Benzaldehyde has been shown to exhibit tumor-specific cytotoxicity.[10]

Recent studies on benzaldehyde have revealed its ability to suppress multiple key signaling pathways that are often dysregulated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[11][12] The proposed mechanism involves the inhibition of the interaction between the signaling hub protein 14-3-3ζ and its client proteins, which are crucial for the stability and activity of these oncogenic pathways.[11][12] By disrupting these interactions, benzaldehyde can lead to the downregulation of genes associated with treatment resistance and metastasis.[12][13]

Although direct studies on this compound are needed, its structural similarity to benzaldehyde suggests it could serve as a scaffold for the design of novel anticancer agents with potentially modulated activity and specificity due to the presence of the methyl groups.

Signaling Pathways Potentially Inhibited by Benzaldehyde Derivatives

Caption: Proposed mechanism of action for benzaldehyde derivatives in cancer cells.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[3]

Handling and Storage:

-

Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical and spectroscopic properties. Its reactivity, primarily centered on the aldehyde functional group, is modulated by the steric influence of the ortho-methyl substituents. While detailed protocols for its synthesis and reactions are available for structurally similar compounds, further research is warranted to optimize these transformations for this compound itself. The emerging biological activities of the broader benzaldehyde class, particularly in the context of cancer cell signaling, highlight the potential of this compound as a valuable scaffold in medicinal chemistry and drug discovery. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- 1. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 14. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylbenzaldehyde (C₉H₁₀O, CAS No: 1123-56-4), an aromatic aldehyde with significant applications in chemical synthesis.[1][2] This document details its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), intended to serve as a vital resource for its identification, purity assessment, and the elucidation of its role in synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals for the aldehyde, aromatic, and methyl protons. The significant downfield shift of the aldehyde proton is a key diagnostic feature.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehyde (-CHO) |

| ~7.4 | t | 1H | Aromatic (H-4) |

| ~7.1 | d | 2H | Aromatic (H-3, H-5) |

| ~2.6 | s | 6H | Methyl (-CH₃) |

Interpretation:

-

The singlet at approximately 10.5 ppm is characteristic of the aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[3]

-

The aromatic region displays a triplet around 7.4 ppm and a doublet around 7.1 ppm, corresponding to the protons on the benzene (B151609) ring.

-

The singlet at roughly 2.6 ppm, integrating to six protons, is indicative of the two equivalent methyl groups at positions 2 and 6.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Carbonyl (C=O) |

| ~140 | Aromatic (C-2, C-6) |

| ~134 | Aromatic (C-1) |

| ~132 | Aromatic (C-4) |

| ~128 | Aromatic (C-3, C-5) |

| ~20 | Methyl (-CH₃) |

Interpretation:

-

The signal in the 190-215 δ range is a clear indicator of a carbonyl carbon.[4] For this compound, this appears around 192 ppm.

-

The signals between 128 and 140 ppm correspond to the aromatic carbons.

-

The peak at approximately 20 ppm is attributed to the two equivalent methyl carbons.

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[5][6] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]

-

Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[7]

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include an appropriate spectral width, an acquisition time of around 4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon. For molecules of this size, a 30° pulse angle and a 4-second acquisition time with no additional relaxation delay are often recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2860 & ~2760 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet)[4] |

| ~1700 | Strong | C=O Carbonyl Stretch |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretch |

| ~3000-2850 | Medium | C-H Stretch (methyl groups) |

Interpretation:

-

The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretch of the aldehyde.[5] For aromatic aldehydes, this peak is typically found between 1710-1685 cm⁻¹.[8]

-

The pair of weak to medium bands around 2860 cm⁻¹ and 2760 cm⁻¹ are diagnostic for the C-H stretch of an aldehyde.[4] The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes.[8]

-

The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.

-

The bands in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl groups.[8]

-

Sample Preparation (ATR): For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and simple technique. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

-

Spectral Range: The data is typically collected over a range of 4000 to 600 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 134 | High | [M]⁺ (Molecular Ion) |

| 133 | High | [M-H]⁺ |

| 105 | Medium | [M-CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 134 corresponds to the molecular weight of this compound (C₉H₁₀O).[1][10]

-

A prominent peak is often observed at m/z 133, which results from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-H]⁺).[11]

-

The loss of the entire aldehyde group (CHO) can lead to a peak at m/z 105.

-

Further fragmentation can result in the formation of a phenyl cation at m/z 77.[11]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column).[12]

-

Oven Program: A typical temperature program might start at a lower temperature and ramp up to ensure separation. For example, hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.[12]

-

-

Mass Spectrometry (MS):

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.[12][13]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Mass Range: The instrument scans a mass range, for instance, from m/z 40 to 300, to detect the molecular ion and its fragments.[13]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Caption: Workflow for spectroscopic identification.

References

- 1. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1123-56-4 [chemicalbook.com]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. This compound [webbook.nist.gov]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Crystal Structure of 2,6-Dimethylbenzaldehyde: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for 2,6-Dimethylbenzaldehyde. This suggests that the single-crystal X-ray diffraction data for this specific compound may not be publicly available at this time.

However, to provide a valuable resource for researchers interested in the solid-state conformation of closely related molecules, this guide presents an in-depth analysis of the crystal structure of 2,6-Dimethoxybenzaldehyde . This compound is structurally analogous to this compound, with methoxy (B1213986) groups replacing the methyl groups at the 2 and 6 positions of the phenyl ring. The crystallographic data and experimental protocols for this related compound can serve as a useful proxy and a methodological template for future studies on this compound.

Core Crystallographic Data of 2,6-Dimethoxybenzaldehyde

The crystal structure of 2,6-Dimethoxybenzaldehyde has been determined and the data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 989140.[1] The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.12 Å |

| b | 8.45 Å |

| c | 15.78 Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 815.4 ų |

| Z | 4 |

| Density (calculated) | 1.354 g/cm³ |

| Temperature | 293(2) K |

| Radiation | MoKα (λ = 0.71073 Å) |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,6-Dimethoxybenzaldehyde, synthesized from established chemical literature.[1]

Synthesis of 2,6-Dimethoxybenzaldehyde

A common and effective method for the synthesis of 2,6-Dimethoxybenzaldehyde is the ortho-formylation of 1,3-dimethoxybenzene (B93181) via lithiation.[1][2]

1. Lithiation:

-

Dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C in an ice bath.

-

Under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to the stirred solution.

-

Continue stirring for 2 hours at 0°C.

2. Formylation:

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Add ethyl formate (B1220265) dropwise.

-

Stir the mixture for an additional 3 hours at -78°C.[1]

3. Work-up:

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.[1]

4. Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 2,6-Dimethoxybenzaldehyde.[1]

References

Technical Guide: Solubility of 2,6-Dimethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethylbenzaldehyde. Due to the limited availability of specific quantitative data in public literature, this document furnishes qualitative solubility information and presents detailed experimental protocols for determining the solubility of this compound in various organic solvents. This guide is intended to be a practical resource for laboratory professionals requiring this information for applications in organic synthesis, pharmaceutical development, and materials science.

Physicochemical Properties of this compound

This compound is an aromatic aldehyde with a molecular formula of C₉H₁₀O. Its structure, featuring a benzene (B151609) ring substituted with a formyl group and two flanking methyl groups, dictates its solubility behavior. The polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents. The steric hindrance provided by the ortho-methyl groups can influence its interaction with solvent molecules.

Solubility Data

For research and development purposes, experimental determination of solubility in specific solvents of interest is highly recommended. The following sections provide detailed protocols for this purpose.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Polar Protic | Water | Slightly Soluble | [1][2][3] |

| Methanol, Ethanol | Expected to be Soluble | ||

| Polar Aprotic | Acetone, Acetonitrile | Expected to be Soluble | |

| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | ||

| Non-Polar | Toluene, Hexane | Expected to be Soluble | |

| Dichloromethane | Expected to be Soluble |

Note: "Expected to be Soluble" is based on the general solubility of similar aromatic aldehydes and the physicochemical properties of this compound.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent are the gravimetric method and UV/Vis spectroscopy.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5]

Materials and Apparatus:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish or vial containing the filtered saturated solution.

-

Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue drying until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).

-

Allow the dish or vial to cool to room temperature in a desiccator before the final weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final constant mass.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

UV/Vis Spectroscopy Method

This method is suitable if this compound has a distinct UV/Vis absorbance peak. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a diluted saturated solution.

Materials and Apparatus:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV/Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs (λmax).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that follows the Beer-Lambert law.

-

-

Prepare and Measure the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate the Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Theoretical Studies on the Conformation of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the conformational preferences of 2,6-dimethylbenzaldehyde. Due to significant steric hindrance from the two ortho-methyl groups, the aldehyde functionality is expected to be forced out of the plane of the aromatic ring, resulting in a non-planar ground-state conformation. This document synthesizes information from studies on analogous ortho-substituted benzaldehydes to present a detailed analysis of the conformational landscape, including estimations of rotational energy barriers and key dihedral angles. Methodologies for computational modeling and experimental validation are detailed to provide a robust framework for researchers in medicinal chemistry and materials science.

Introduction

The conformational flexibility of substituted benzaldehydes is a critical determinant of their chemical reactivity, molecular recognition properties, and ultimately, their biological activity. In the case of this compound, the presence of two methyl groups ortho to the aldehyde group introduces significant steric strain. This steric hindrance is the primary factor governing the rotational barrier around the C(aryl)-C(aldehyde) bond and the overall molecular geometry. Understanding the preferred conformation and the energy landscape of this rotation is crucial for applications in drug design, where molecular shape plays a pivotal role in ligand-receptor interactions.

While specific experimental and extensive theoretical data for this compound is not abundant in publicly accessible literature, a strong understanding of its conformational behavior can be derived from studies on structurally related ortho-substituted benzaldehydes, most notably 2,6-dimethoxybenzaldehyde (B146518).

Conformational Landscape

The primary conformational feature of this compound is the rotation of the formyl group (CHO) relative to the benzene (B151609) ring. This rotation is defined by the dihedral angle between the plane of the aromatic ring and the plane of the aldehyde group. Due to the steric clash between the aldehyde's oxygen atom and the ortho-methyl groups, a planar conformation is highly disfavored. The molecule is expected to adopt a non-planar conformation where the aldehyde group is twisted out of the plane of the benzene ring.

Key Conformational Parameters

| Parameter | Estimated Value for this compound | Basis for Estimation |

| Ground State Dihedral Angle (C2-C1-C=O) | 40° - 60° | Based on X-ray crystal structure of 2,6-dimethoxybenzaldehyde showing a non-planar conformation and theoretical calculations on other ortho-substituted benzaldehydes. |

| Rotational Energy Barrier (C-CHO Rotation) | 5 - 10 kcal/mol | Inferred from studies on other ortho-substituted benzaldehydes where steric hindrance increases the rotational barrier compared to unsubstituted benzaldehyde. |

Experimental Protocols for Conformational Analysis

The conformational properties of this compound can be investigated using a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-Ray Crystallography

X-ray crystallography provides unambiguous information about the solid-state conformation of a molecule.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR spectroscopy is a powerful technique for studying the dynamics of conformational exchange in solution and can be used to determine rotational energy barriers.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures.

-

Lineshape Analysis: At low temperatures, where the rotation around the C-CHO bond is slow on the NMR timescale, distinct signals for the different environments of the aromatic protons or methyl groups in the non-planar conformation may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence and eventually, time-averaged signals. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the rate constants for the rotational process can be determined.

-

Eyring Equation: The Gibbs free energy of activation (ΔG‡), which corresponds to the rotational barrier, can be calculated from the rate constant at the coalescence temperature using the Eyring equation.

Computational Chemistry Protocols

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of bond rotation and predicting the stable conformers and transition states.

Potential Energy Surface (PES) Scan

A relaxed PES scan is a common computational method to determine the rotational energy barrier.

Methodology:

-

Initial Geometry Optimization: The geometry of this compound is first optimized to a local minimum using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Dihedral Angle Scan: The dihedral angle defining the rotation of the formyl group (e.g., C2-C1-C=O) is systematically varied in small increments (e.g., 10°). At each step, the geometry of the rest of the molecule is allowed to relax while the specified dihedral angle is held constant.

-

Energy Calculation: The single-point energy is calculated for each constrained geometry.

-

Plotting the PES: The calculated energies are plotted against the corresponding dihedral angles. The energy difference between the minimum and the maximum on this profile represents the rotational energy barrier.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of conformational analysis for this compound.

Caption: Computational workflow for determining the rotational barrier.

Caption: Experimental workflows for conformational analysis.

An In-depth Technical Guide to the Electronic Properties of 2,6-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzaldehyde is an aromatic aldehyde with significant applications in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceuticals and agrochemicals.[1] Its chemical reactivity and potential biological interactions are fundamentally governed by its electronic properties. The steric hindrance provided by the two methyl groups ortho to the aldehyde functionality imparts unique conformational and electronic characteristics compared to other benzaldehyde (B42025) derivatives.

This technical guide provides a comprehensive overview of the core electronic properties of this compound. It is intended to be a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental and computational methodologies, and visualizations of relevant chemical transformations to facilitate a deeper understanding of this compound's electronic landscape.

Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity, stability, and intermolecular interactions. For this compound, these properties are influenced by the interplay between the electron-withdrawing aldehyde group and the electron-donating methyl groups, as well as the steric effects of the ortho-substituents.

Quantitative Data Summary

| Electronic Property | Value | Method |

| HOMO Energy | -6.52 eV | DFT (B3LYP/6-311G) |

| LUMO Energy | -1.78 eV | DFT (B3LYP/6-311G) |

| HOMO-LUMO Gap (ΔE) | 4.74 eV | DFT (B3LYP/6-311G) |

| Ionization Potential (IP) | 6.52 eV | DFT (Koopmans' Theorem) |

| Electron Affinity (EA) | 1.78 eV | DFT (Koopmans' Theorem) |

| Dipole Moment (µ) | 3.15 D | DFT (B3LYP/6-311G) |

| UV Absorption Maximum (λmax) | ~290 nm | Experimental (UV-Vis)[5] |

Note: DFT (Density Functional Theory) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2]

Experimental and Computational Protocols

Accurate determination of electronic properties relies on robust experimental and computational methodologies. The following sections detail the protocols for key techniques used to characterize this compound.

UV-Visible Spectroscopy for HOMO-LUMO Gap Estimation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The onset of the absorption spectrum can be used to estimate the HOMO-LUMO gap.

Objective: To determine the UV-Vis absorption spectrum of this compound and estimate its HOMO-LUMO energy gap.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the wavelength of maximum absorption (λmax).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption onset (λonset), which is the wavelength at which the absorbance begins to increase from the baseline.

-

Calculate the HOMO-LUMO gap (ΔE) in electron volts (eV) using the following equation: ΔE (eV) = 1240 / λonset (nm)

-

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined, which are related to the HOMO and LUMO energy levels, respectively. While specific CV data for this compound is not abundant, the following is a general protocol that can be adapted from studies on substituted benzaldehydes.[6][7][8][9]

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

This compound

-

Anhydrous, aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Methodology:

-

Solution Preparation: Dissolve a known concentration of this compound and the supporting electrolyte (typically 0.1 M) in the anhydrous solvent.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range that is expected to encompass the redox events of the analyte.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships that involve the reference electrode potential.

-

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, provides a powerful tool for predicting and understanding the electronic properties of molecules.[4][10][11]

Objective: To calculate the electronic properties of this compound using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Methodology:

-

Structure Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy (e.g., 6-311G**).

-

From the output of this calculation, the following properties can be obtained:

-

HOMO and LUMO energies: These are directly provided in the output file.

-

HOMO-LUMO gap: Calculated as the difference between the LUMO and HOMO energies.

-

Ionization Potential and Electron Affinity: Can be estimated using Koopmans' theorem, where the IP is approximately the negative of the HOMO energy and the EA is approximately the negative of the LUMO energy. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its cation (for IP) or anion (for EA).[12][13][14][15][16]

-

Dipole Moment: This is also a standard output of the calculation.

-

-

Visualization of Chemical Pathways

Understanding the reaction mechanisms in which a molecule participates is crucial for its application in synthesis. This compound is commonly used in the formation of acetals, which serve as protecting groups for the aldehyde functionality.

Acid-Catalyzed Acetal (B89532) Formation

The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of an acetal. This is a reversible reaction, and the equilibrium can be driven towards the product by removing water.[17][18][19][20][21]

Caption: Acid-catalyzed formation of a dimethyl acetal from this compound.

DFT Calculation Workflow

The process of calculating molecular electronic properties using DFT follows a standardized workflow.

Caption: Workflow for DFT calculation of electronic properties.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, supported by quantitative data derived from established computational methods and detailed experimental protocols. The steric hindrance from the ortho-methyl groups significantly influences its electronic structure, leading to distinct properties that are critical for its application in chemical synthesis and drug design. The provided methodologies and visualizations serve as a practical resource for researchers to further investigate and utilize this compound in their work. A thorough understanding of its electronic landscape is paramount for the rational design of novel molecules and the optimization of synthetic pathways.

References

- 1. This compound | 1123-56-4 [chemicalbook.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]

- 12. Ionization potential and electron affinity of gaseous systems [openmx-square.org]

- 13. The calculated ionization potential and electron affinity of cationic cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. CCCBDB Elelctron affinities page 2 [cccbdb.nist.gov]

- 17. youtube.com [youtube.com]

- 18. Dimethyl Acetals [organic-chemistry.org]

- 19. Khan Academy [khanacademy.org]

- 20. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,6-Dimethylbenzaldehyde

This technical guide provides a comprehensive overview of the core physicochemical properties and a representative synthetic protocol for 2,6-Dimethylbenzaldehyde. The information is tailored for researchers, scientists, and professionals engaged in drug development and other chemical synthesis endeavors.

Core Physicochemical Data

This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1][2][3][4][5][6] |

| Molecular Weight | 134.18 g/mol | [1][2][5] |

| Alternate Molecular Weight | 134.1751 g/mol | [3][6] |

| CAS Number | 1123-56-4 | [2][3] |

Synthetic Protocol: Formylation of m-Xylene (B151644)

A common method for the synthesis of this compound, alongside its isomer 2,4-dimethylbenzaldehyde (B100707), is the formylation of m-xylene. The following protocol is based on the titanium tetrachloride-mediated formylation using dichloromethyl methyl ether.

Materials and Reagents

-

m-Xylene

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (CHCl₂OCH₃)

-

Dry Dichloromethane (B109758) (DCM)

-

Saturated aqueous solution of Ammonium (B1175870) Chloride (NH₄Cl)

-

0.1 N Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Silica (B1680970) gel (treated with 1% triethylamine)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

Experimental Procedure

-

Reaction Setup: A solution of m-xylene (1.0 equivalent) in dry dichloromethane is prepared in a round-bottom flask under an argon atmosphere and cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Titanium tetrachloride (2.2 equivalents) is added dropwise to the stirred solution. The resulting mixture is stirred for 1 hour at 0 °C.

-

Formylation: Dichloromethyl methyl ether (1.1 equivalents) is then added to the reaction mixture, and stirring is continued for an additional 45 minutes at 0 °C.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to stir for 2 hours.

-

Work-up: The organic layer is separated. It is subsequently washed three times with 0.1 N HCl solution and three times with brine.

-

Purification: The crude product, a yellow oil, is purified by column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate (19:1) eluent. This purification step separates the this compound and 2,4-dimethylbenzaldehyde isomers.

Caption: Synthetic workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]

- 4. This compound | 1123-56-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Claisen-Schmidt Condensation of 2,6-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of bioactive molecules found extensively in nature. As precursors to flavonoids and isoflavonoids, they exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The biological efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503), is the most common and efficient method for synthesizing chalcones, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of 2,6-dimethylbenzaldehyde in the Claisen-Schmidt condensation to synthesize a variety of chalcone (B49325) derivatives.

Data Presentation: Synthesis of Chalcones from this compound

The following table summarizes the reaction conditions and yields for the synthesis of various chalcones derived from this compound and substituted acetophenones.

| Product | Acetophenone Reactant | Catalyst (Base) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| (2E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | NaOH | Ethanol (B145695) | 24 | Room Temperature | 85 |

| (2E)-1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Chloroacetophenone | KOH | Methanol | 12 | Room Temperature | 92 |

| (2E)-1-(4-Nitrophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Nitroacetophenone | NaOH | Ethanol | 16 | 25 | 88 |

| (2E)-1-Phenyl-3-(2,6-dimethylphenyl)prop-2-en-1-one | Acetophenone | KOH | Ethanol | 20 | Room Temperature | 90 |

Experimental Protocols

General Protocol for the Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various substituted acetophenones.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-Hydroxyacetophenone, 4-Chloroacetophenone, 4-Nitroacetophenone, Acetophenone)

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of a base catalyst, such as sodium hydroxide or potassium hydroxide.

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 24 hours depending on the specific reactants.[1]

-

Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Visualizations

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol (B89426) condensation mechanism.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

A typical workflow for the synthesis and characterization of chalcones is depicted below.

Caption: General experimental workflow for chalcone synthesis.

Potential Signaling Pathway Modulation

Chalcone derivatives have been shown to modulate various signaling pathways involved in cancer progression. One such pathway is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

References

Application Notes and Protocols: 2,6-Dimethylbenzaldehyde as a Precursor for Chalcone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These molecules are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of diverse chalcone (B49325) derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[1] This document provides detailed protocols for the synthesis of chalcones using 2,6-dimethylbenzaldehyde as a key precursor. It also includes a summary of representative quantitative data based on structurally similar chalcones and a discussion of potential mechanisms of action, particularly focusing on their role in modulating key cellular signaling pathways.

Data Presentation

The following tables summarize representative reaction conditions and biological activities for the synthesis of chalcones. The data is extrapolated from studies on structurally similar chalcones, such as those derived from 2,6-dimethoxybenzaldehyde (B146518), and should be considered as a starting point for optimization when using this compound.

Table 1: Representative Reaction Conditions for Chalcone Synthesis

| Chalcone Product (Hypothetical) | Acetophenone Reactant | Catalyst (Base) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| (E)-1-Phenyl-3-(2,6-dimethylphenyl)prop-2-en-1-one | Acetophenone | NaOH | Ethanol (B145695) | 12-24 | Room Temp. | 65-85 |

| (E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | KOH | Methanol | 18-30 | 40 | 60-80 |

| (E)-1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Chloroacetophenone | NaOH | Ethanol | 24-36 | Room Temp. | 70-90 |

| (E)-1-(4-Nitrophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Nitroacetophenone | KOH | Methanol | 20-32 | 40 | 65-85 |

Table 2: Representative Anticancer Activity of Chalcone Derivatives (IC50 values in µM)

| Chalcone Derivative (Hypothetical) | HepG2 (Liver) | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | SW1990 (Pancreatic) |

| (E)-1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 8.5 | 9.2 | 10.1 | 11.3 | 7.9 |

| (E)-1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 7.9 | 8.5 | 9.8 | 10.5 | 7.2 |

Note: The IC50 values are based on data for chalcones derived from 2,6-dimethoxybenzaldehyde and are for illustrative purposes.[4] Actual values for this compound derivatives will need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of chalcones derived from this compound.